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u-73343

Cat. No.: B1202739
M. Wt: 466.7 g/mol
InChI Key: CJHWFIUASFBCKN-UHFFFAOYSA-N
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Description

Historical Context and Development within Aminosteroid (B1218566) Analogues

The development of U-73343 is intrinsically linked to that of U-73122, both emerging from research into aminosteroid compounds in the early 1990s. caymanchem.com The initial goal was to create pharmacological tools to investigate receptor-coupled signal transduction pathways. caymanchem.com U-73122 was identified as an inhibitor of processes dependent on phospholipase C (PLC). caymanchem.com To validate that the observed effects of U-73122 were specifically due to PLC inhibition and not other non-specific actions of the aminosteroid structure, a control molecule was necessary.

This compound was synthesized for this purpose. caymanchem.com The only structural difference between the two compounds lies in the hexyl-linked heterocyclic moiety: U-73122 possesses a maleimide (B117702) group, whereas this compound contains a saturated succinimide (B58015) group. researchgate.net This seemingly minor change—the absence of a reactive double bond in the succinimide ring—renders this compound incapable of the covalent modification that is thought to be involved in U-73122's inhibition of PLC, thus creating what was intended to be an inactive analogue. researchgate.net

Overview of Reported Biological Activities of this compound

Contrary to its intended design as an inert compound, a growing body of evidence has demonstrated that this compound possesses distinct biological activities. These findings are critical for the correct interpretation of experimental results and indicate that caution should be exercised when using it as a negative control. nih.govnih.gov The activities of this compound appear to be context- and cell-type-dependent and are generally independent of PLC inhibition.

Noteworthy reported activities include:

Inhibition of Phospholipase D (PLD) Activation : In Chinese hamster ovary (CHO) cells, both U-73122 and this compound were found to inhibit cholecystokinin-induced phospholipase D activation equipotently, acting downstream of PLC. nih.gov

Protonophore Activity : In rabbit parietal cells, this compound strongly inhibited acid secretion stimulated by various agonists. nih.gov This effect was attributed to it acting as a protonophore, a substance that dissipates proton gradients across biological membranes. nih.govmedchemexpress.com

Effects on Platelet Activation : In human platelets, this compound was found to interfere with signal transduction. nih.govnih.gov It blocks platelet aggregation evoked by thapsigargin (B1683126) and collagen by inhibiting the production of thromboxane (B8750289) A2 (TxA2). nih.govnih.gov This is achieved by inhibiting the activation of cytosolic phospholipase A2 (cPLA2), likely by affecting an upstream protein tyrosine phosphorylation step. nih.govnih.gov

Inhibition of P2X7 Receptor-Mediated Effects : In a mouse microglial cell line, both U-73122 and this compound inhibited the sustained increase in intracellular calcium and the formation of membrane pores induced by the activation of P2X7 receptors, suggesting a PLC-independent mechanism. nih.gov

Inhibition of Pannexin-1 (Panx1) Currents : this compound has been shown to inhibit Panx1 currents in HEK cells. rndsystems.comtocris.com

Inhibition of Ca²⁺ Influx : The compound has also been reported to inhibit vasopressin- and GTPγS-induced Ca²⁺ influx in hepatocytes. rndsystems.comtocris.com

These "off-target" effects underscore the importance of careful validation when employing this compound in research.

Data Tables

Table 1: Comparative Profile of this compound and U-73122
FeatureThis compoundU-73122
Chemical Structure DistinctionContains a saturated 2,5-pyrrolidinedione (succinimide) ring researchgate.netContains an unsaturated 1H-pyrrole-2,5-dione (maleimide) ring nih.gov
Primary Intended RoleInactive analogue; negative control caymanchem.comabcam.commedchemexpress.comInhibitor of Phospholipase C (PLC) nih.govcaymanchem.com
Effect on PLCGenerally considered inactive against PLC nih.govnih.govcaymanchem.comInhibits receptor-coupled PLC activity nih.govcaymanchem.com
Table 2: Summary of Selected PLC-Independent Biological Activities of this compound
Biological ProcessObserved Effect of this compoundCell/System StudiedReference
Phospholipase D (PLD) ActivationInhibitionCHO-CCK(A) cells nih.gov
Gastric Acid SecretionInhibition (acts as a protonophore)Rabbit parietal cells nih.govmedchemexpress.com
Platelet Aggregation (Collagen- or Thapsigargin-induced)InhibitionHuman platelets nih.gov
Protein Tyrosine PhosphorylationInhibition of specific phosphorylation eventsHuman platelets nih.govnih.gov
P2X7 Receptor-Mediated Ca²⁺ Influx & Pore FormationInhibitionMouse microglial cell line (MG6-1) nih.gov
Pannexin-1 (Panx1) CurrentsInhibitionHEK cells rndsystems.comtocris.com
Vasopressin-induced Ca²⁺ InfluxInhibitionHepatocytes rndsystems.comtocris.com
IP₃-mediated Ca²⁺ ReleaseNo significant effectColonic smooth muscle cells nih.gov
Insulin-stimulated Glucose TransportNo effectRat soleus muscle nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42N2O3 B1202739 u-73343

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-[(3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHWFIUASFBCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861364
Record name 1-(6-{[3-Methoxyestra-1(10),2,4-trien-17-yl]amino}hexyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

U 73343 As a Critical Negative Control in Phospholipase C Research

Comparative Analysis with U-73122 in Phospholipase C Inhibition Assays

U-73343 is structurally similar to U-73122, with the key difference being the substitution of a maleimide (B117702) group in U-73122 with a succinimide (B58015) group. researchgate.net This seemingly minor alteration renders this compound incapable of covalently modifying and inhibiting PLC, making it an ideal negative control. researchgate.net

Numerous studies have demonstrated the stark contrast in the effects of U-73122 and this compound on PI-PLC activity. While U-73122 effectively inhibits the hydrolysis of PIP2 by various PLC isozymes, this compound consistently fails to do so. For instance, in assays using human recombinant PLC isozymes, U-73122 markedly inhibited the ability of PLC-β2 to hydrolyze [3H]PIP2, whereas this compound showed no significant inhibitory effect. researchgate.net

A study on rat pancreatic islets and insulin-secreting beta-cell lines found that while U-73122 slightly inhibited glucose-induced insulin (B600854) secretion, this effect was deemed non-specific because the "inactive" analogue this compound also inhibited insulin secretion. nih.gov Furthermore, neither compound specifically inhibited the glucose-induced increase in inositol-1,4,5-trisphosphate (Ins(1,4,5)P3) accumulation, a direct product of PLC activity. nih.gov

The following table summarizes the differential effects of U-73122 and this compound on PLC activity in different experimental systems.

Cell/Enzyme SystemU-73122 EffectThis compound EffectReference
Human Recombinant PLC-β2Marked inhibition of [3H]PIP2 hydrolysisNo significant inhibition researchgate.net
Rat Pancreatic IsletsNon-specific inhibition of insulin secretionNon-specific inhibition of insulin secretion nih.gov
Rat Pancreatic IsletsNo specific inhibition of glucose-induced Ins(1,4,5)P3 accumulationNo specific inhibition of glucose-induced Ins(1,4,5)P3 accumulation nih.gov

The differential effects of U-73122 and its inactive analog are crucial for interpreting their impact on complex cellular processes that are dependent on receptor-coupled PLC activation. In many cell types, the activation of G-protein coupled receptors or tyrosine kinase receptors leads to the activation of PLC, triggering a cascade of downstream events, most notably the release of intracellular calcium (Ca2+). nih.gov

In studies on GH3 rat pituitary cells, U-73122 was shown to dose-dependently inhibit the thyrotropin-releasing hormone (TRH)-induced increase in intracellular Ca2+. oup.com In stark contrast, the inactive analog this compound had no inhibitory effect at a concentration of 5 µM. oup.com Similarly, in smooth muscle cells, U-73122 inhibited carbachol-evoked increases in cytoplasmic Ca2+, a process dependent on PLC-mediated IP3 production. nih.gov Conversely, this compound was without effect on these Ca2+ transients. nih.gov

These findings underscore the importance of using this compound to confirm that the observed inhibition of a physiological response by U-73122 is indeed a consequence of its action on PLC.

Receptor-Coupled ProcessCell TypeU-73122 EffectThis compound EffectReference
TRH-induced [Ca2+]i increaseGH3 rat pituitary cellsDose-dependent inhibitionNo inhibitory effect (at 5 µM) oup.com
Carbachol-evoked [Ca2+]cyto transientsSmooth muscle cellsInhibitionNo effect nih.gov

Utility of this compound in Differentiating Specificity of Pharmacological Interventions

The primary utility of this compound lies in its ability to help researchers differentiate between the specific, PLC-mediated effects of U-73122 and its non-specific, off-target actions. When an experimental outcome is blocked by U-73122 but not by this compound, it provides strong evidence for the involvement of a PLC-dependent pathway.

Conversely, if both U-73122 and its inactive analog produce a similar effect, it strongly suggests a PLC-independent mechanism. For instance, one study found that both U-73122 and this compound inhibited receptor-mediated phospholipase D (PLD) activation in CHO cells, indicating that their action was downstream of PLC. nih.gov

In studies of insulin-stimulated glucose transport in rat skeletal muscle, U-73122 caused a concentration-dependent inhibition, whereas an equal molar concentration of this compound did not influence glucose uptake. nih.gov This differential effect provides evidence that a PLC signaling mechanism is involved in modifying insulin-stimulated glucose uptake. nih.gov

The following table provides examples of how this compound has been used to dissect the specificity of U-73122's actions.

Investigated ProcessCell/Tissue TypeEffect of U-73122Effect of this compoundConclusionReference
Caffeine-evoked Ca2+ releaseColonic myocytesSignificant decreaseNo effectU-73122 has a general inhibitory effect on Ca2+ release from intracellular stores, independent of PLC. nih.gov
Receptor-mediated PLD activationCHO cellsInhibitionInhibitionBoth compounds act downstream of PLC to inhibit PLD activation. nih.gov
Insulin-stimulated glucose transportRat skeletal muscleConcentration-dependent inhibitionNo effectA PLC signaling mechanism is involved in insulin-stimulated glucose uptake. nih.gov

Independent Biological Activities and Cellular Mechanisms of U 73343

Modulation of Intracellular Calcium Dynamics

U-73343 influences intracellular calcium levels through various mechanisms, often acting independently of PLC inhibition.

Studies have demonstrated that this compound effectively inhibits calcium (Ca2+) influx induced by vasopressin and guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) in hepatocytes. rndsystems.comtocris.com This effect highlights its capacity to modulate Ca2+ entry pathways activated by specific agonists and G-protein coupled receptor signaling.

Table 1: Inhibition of Ca2+ Influx by this compound in Hepatocytes

Inducing AgentEffect of this compound on Ca2+ InfluxCell TypeSource
VasopressinInhibitionHepatocytes rndsystems.comtocris.com
GTPγSInhibitionHepatocytes rndsystems.comtocris.com

This compound has been observed to partially inhibit the rise in intracellular Ca2+ ([Ca2+]i) evoked by low concentrations of thrombin, thapsigargin (B1683126), or collagen. medkoo.com This suggests a potential role in modulating Ca2+ responses initiated by these agents, possibly through mechanisms related to thromboxane (B8750289) A2 (TxA2) formation, as this compound was found to lower TxA2 production by inhibiting the activation of cytosolic phospholipase A2 (cPLA2). medkoo.com However, in other contexts, this compound, unlike its active analog U-73122, did not prevent Ca2+ release activated by calmidazolium (B1211579) in HeLa cells, suggesting it does not directly inhibit agonist-evoked Ca2+ release from intracellular stores in a PLC-like manner. nih.gov Furthermore, this compound does not appear to directly influence [Ca2+]i or the release of Ca2+ from intracellular stores by thapsigargin, indicating it does not disable Ca2+ storage. biologists.com

In neutrophils, this compound suppressed the [Ca2+]i elevation induced by N-formyl-Met-Leu-Phe (fMLP) in a Ca2+-containing medium, but not in a Ca2+-free medium, with an IC50 value of 22.30 ± 1.61 µM. nih.gov This indicates an effect primarily on Ca2+ influx rather than mobilization from intracellular stores in this specific context. Additionally, this compound suppressed manganese (Mn2+) influx in resting neutrophils in a concentration-dependent manner, with Mn2+ influx often serving as a surrogate for Ca2+ influx. nih.gov

Table 2: Effects of this compound on Agonist-Evoked Cytosolic Calcium Transients

Stimulant/AgonistEffect of this compound on [Ca2+]iCell TypeIC50 (µM)Source
ThrombinPartial Inhibition(Unspecified)- medkoo.com
ThapsigarginPartial Inhibition(Unspecified)- medkoo.com
CollagenPartial Inhibition(Unspecified)- medkoo.com
CalmidazoliumNo Inhibition of ReleaseHeLa Cells- nih.gov
fMLP (Ca2+-containing medium)Suppression of ElevationNeutrophils22.30 ± 1.61 nih.gov
Mn2+ influx (resting)SuppressionNeutrophilsConcentration-dependent nih.gov

A key characteristic of this compound is its utility as a negative control for PLC inhibition, as it generally does not inhibit PLC activity. medchemexpress.combiorxiv.orgbiologists.comnih.govbiomol.comcaymanchem.comcaymanchem.comoup.comresearchgate.net Despite this, this compound demonstrates effects on calcium mobilization that are independent of PLC. For instance, it suppressed Ca2+ influx in fMLP-stimulated neutrophils in Ca2+-containing medium and inhibited Mn2+ influx in resting neutrophils. nih.gov

Furthermore, this compound, along with U-73122, has been shown to block maitotoxin-induced Ca2+ influx and pore formation in bovine aortic endothelial cells, suggesting a PLC-independent inhibitory mechanism for these compounds. researchgate.net Notably, this compound exhibited greater potency than U-73122 in inhibiting maitotoxin-induced responses. researchgate.net In mouse microglial cells, this compound inhibited the sustained [Ca2+]i increase following activation of P2X7 receptor channels by ATP and BzATP, suggesting a PLC-independent blockage of P2X7-associated channel and pore formations. nih.gov

Regulation of Phospholipase D Signaling Pathways

This compound also plays a role in the regulation of phospholipase D (PLD) signaling, particularly by inhibiting receptor-mediated PLD activation.

This compound has been identified as a compound that acts downstream of phospholipase C (PLC) to inhibit receptor-mediated phospholipase D (PLD) activation. This effect has been observed in CHO-CCK_A cells. selleckchem.comcenmed.com Research indicates that both U-73122 and its analog this compound inhibit receptor-mediated PLD activation downstream of PLC in CHO cells. nih.govresearchgate.net This suggests that this compound interferes with the PLD signaling cascade at a point subsequent to PLC activation.

Table 3: Inhibition of Receptor-Mediated PLD Activation by this compound

Target PathwayEffect of this compoundLocation/Cell TypeSource
Receptor-mediated PLD activation (downstream of PLC)InhibitionCHO-CCK_A cells selleckchem.comcenmed.com
Receptor-mediated PLD activation (downstream of PLC)InhibitionCHO cells nih.govresearchgate.net

While U-73122 has been shown to inhibit both TPA/Ca2+-stimulated PLD activation and TPA/phosphatidylserine-stimulated Protein Kinase C (PKC) activation in CHO-CCK(A) cells, this compound does not exhibit these direct inhibitory effects on PKC. researchgate.net This distinction is crucial, as it implies that this compound's inhibitory action on PLD activation is not mediated through direct inhibition of PKC. Although the precise site of action for this compound in this context remains to be fully elucidated, the differential effects between U-73122 and this compound highlight the complexity of PLD regulation and the specific points of intervention by these compounds. researchgate.net It has been suggested that U-73122 might inhibit PLD activation by interfering with PKC and PLD interaction, but since this compound, a negative control, also inhibits PLD downstream of PLC without inhibiting PKC, its effect on PLD is likely independent of direct PKC inhibition. nih.govresearchgate.net

Impact on Pannexin-1 Channel Function

This compound has been shown to influence the function of Pannexin-1 (Panx1) channels, which are integral membrane proteins involved in various physiological and pathophysiological processes, including ATP release and purinergic signaling rndsystems.comunige.ch.

Inhibition of Panx1 Currents in Cellular Systems

This compound effectively inhibits Panx1 currents in cellular systems, such as HEK cells rndsystems.comnih.govtocris.com. Research indicates that this inhibition is independent of intracellular calcium modulation and is likely due to a direct interaction with the Panx1 protein or its associated complex nih.gov. While U-73122 also inhibits Panx1 currents, the fact that this compound, its PLC-inactive analog, demonstrates similar efficacy suggests that the Panx1 inhibition is not mediated through PLC transduction nih.gov. The kinetics of inhibition by this compound may be slower compared to U-73122, but both compounds can achieve the same maximal inhibition of Panx1 currents nih.gov.

Table 1: Inhibition of Panx1 Currents by this compound and U-73122 in HEK Cells

CompoundPLC InhibitionPanx1 Current InhibitionDependence on Intracellular Ca2+
This compoundNoYesNo
U-73122YesYesNo

Relevance to ATP Release and Purinergic Signaling Research

Pannexin-1 channels are known to mediate ATP release, a crucial component of purinergic signaling unige.ch. Given this compound's ability to inhibit Panx1 currents, it can impact ATP release. However, studies have also indicated that this compound does not affect FGF-1-mediated increases in ethidium (B1194527) bromide uptake, which is presumed to occur in cells with elevated intracellular calcium and is linked to Panx1 hemichannel opening nih.gov. This suggests a nuanced role in purinergic signaling, where its effect on Panx1 may not always translate to a direct inhibition of all ATP release pathways, especially those dependent on specific upstream signaling cascades like FGF-1-induced calcium increases nih.gov.

Influence on Lipid Metabolism and Cholesterol Biosynthesis

This compound significantly influences lipid metabolism, particularly cholesterol biosynthesis, with implications for cellular differentiation processes nih.govnih.govacs.org.

Regulation of Gene Expression Associated with Cholesterol Synthesis

RNA sequencing and bioinformatic analyses have revealed that this compound can regulate gene expression associated with cholesterol biosynthesis researchgate.netnih.govresearchgate.net. Several genes involved in the cholesterol biosynthesis pathway, such as Cyp51, Hsd17b7, Lss, Acat2, and Ebp, have been observed to be upregulated in cells treated with this compound researchgate.net. This suggests that this compound modulates the expression of key enzymes in the cholesterol synthesis pathway researchgate.net.

Table 2: Upregulated Genes in Cholesterol Biosynthesis Pathway by this compound

Gene SymbolRole in Cholesterol Synthesis
Cyp51Cytochrome P450 family 51
Hsd17b7Hydroxysteroid (17-beta) dehydrogenase 7
LssLanosterol synthase
Acat2Acetyl-CoA acetyltransferase 2
EbpEmopamil binding protein

Promotion of Oligodendrocyte Differentiation and Myelin Formation via Cholesterol Pathway Modulation

This compound acts as a potent enhancer of oligodendrocyte formation nih.govacs.org. This pro-differentiation effect is linked to its modulation of the cholesterol biosynthesis pathway researchgate.netnih.govnih.govnih.gov. Specifically, this compound induces the accumulation of 8,9-unsaturated sterols by inhibiting sterol 14-reductase, a crucial enzyme in cholesterol synthesis nih.govacs.orgmdpi.com. The accumulation of these 8,9-unsaturated sterols, such as 14-dehydrozymostenol, has been reported to promote oligodendrocyte precursor cell (OPC) differentiation into mature oligodendrocytes and subsequently enhance myelin formation researchgate.netnih.govnih.govacs.orgresearchgate.netnih.govmdpi.com. This mechanism is independent of its structural resemblance to 17β-estradiol or its low efficacy in activating estrogen receptors researchgate.netnih.govnih.gov.

Effects on Thromboxane A2 Formation and Cytosolic Phospholipase A2 Activation

This compound has demonstrated effects on thromboxane A2 (TxA2) formation and the activation of cytosolic phospholipase A2 (cPLA2), particularly in human platelets nih.govnih.gov.

This compound has been found to inhibit TxA2 formation nih.govnih.gov. TxA2 is a potent prothrombotic agent produced by activated platelets, stimulating platelet aggregation and vasoconstriction wikipedia.orgwikipedia.org. The inhibition of TxA2 formation by this compound contributes to its partial inhibition of calcium rises evoked by various agonists like thrombin, thapsigargin, or collagen in platelets nih.gov.

Furthermore, this compound lowers TxA2 production by inhibiting the activation of cPLA2 nih.govnih.gov. Cytosolic PLA2 activation in platelets involves protein tyrosine phosphorylation nih.govescholarship.org. This compound inhibits protein tyrosine phosphorylation evoked by agonists such as thapsigargin and collagen, which explains its action against these agents nih.gov. This suggests that this compound primarily inhibits the tyrosine kinases involved in the activation of PLC gamma and the generation of TxA2 nih.gov. While this compound is a potent inhibitor of thrombin-evoked arachidonic acid release, it is a weak inhibitor of cPLA2 activity itself nih.gov.

Table 3: Effects of this compound on Platelet Signaling

Target/ProcessEffect of this compoundMechanism
Thromboxane A2 (TxA2) formationInhibitionIndirect, via inhibition of cPLA2 activation
Cytosolic Phospholipase A2 (cPLA2) activationInhibitionLikely through inhibition of protein tyrosine phosphorylation
Arachidonic acid release (Thapsigargin-evoked)Potent inhibitionUpstream of cPLA2 activation
Protein tyrosine phosphorylation (Thapsigargin/Collagen-evoked)InhibitionSpecific to tyrosine kinases involved in PLC gamma and TxA2 generation

Inhibition of TxA2 Production

This compound has been demonstrated to inhibit the formation of thromboxane A2 (TxA2) Current time information in Oklahoma City, OK, US.scribd.comnih.govwikipedia.orgmims.com. This effect leads to a partial reduction in the increase of intracellular calcium concentration ([Ca2+]i) typically evoked by stimuli such as low concentrations of thrombin, thapsigargin, or collagen Current time information in Oklahoma City, OK, US.scribd.comnih.govwikipedia.orgmims.com. Notably, the inhibitory effect of this compound on collagen-induced responses was observed to be more pronounced than that of aspirin, suggesting an action on a TxA2-independent signaling component, potentially involving phospholipase C gamma (PLCγ) pathways nih.govwikipedia.org.

Table 1: Effects of this compound on Platelet Aggregation and TxA2 Production

StimulantEffect on [Ca2+]i Rise (Partial Inhibition) Current time information in Oklahoma City, OK, US.scribd.comnih.govwikipedia.orgmims.comEffect on TxA2 Production Current time information in Oklahoma City, OK, US.scribd.comnih.govwikipedia.orgmims.comComparison to Aspirin (Collagen-induced) nih.govwikipedia.org
Thrombin (low conc.)YesYesN/A
ThapsigarginYesYesN/A
CollagenYesYesGreater effect than aspirin

Interference with cPLA2 Activation through Tyrosine Phosphorylation Pathways

This compound acts as a potent inhibitor of arachidonic acid release induced by thapsigargin, although it is considered a weak inhibitor of cytosolic phospholipase A2 (cPLA2) activity itself Current time information in Oklahoma City, OK, US.. The activation of cPLA2 in platelets is known to involve protein tyrosine phosphorylation Current time information in Oklahoma City, OK, US.nih.govfishersci.ca. Research indicates that this compound effectively inhibits protein tyrosine phosphorylation triggered by both thapsigargin and collagen, which provides a mechanistic explanation for its observed actions against these agents Current time information in Oklahoma City, OK, US.nih.gov. Specifically, this compound appears to selectively inhibit the tyrosine kinases that are implicated in the activation of PLCγ and the subsequent generation of TxA2 scribd.comnih.govwikipedia.org.

Other Investigated Cellular and Physiological Effects

Inhibition of Acid Secretion

This compound has been shown to inhibit acid secretion in a dose-dependent manner, irrespective of the stimulating agent nih.govflybase.org. Studies in gastric glands have revealed that this compound inhibits aminopyrine (B3395922) accumulation stimulated by histamine (B1213489), carbachol, and dbcAMP nih.gov. This inhibitory effect on acid secretion does not appear to be mediated through direct inhibition of K+-pNPPase or H+,K+-ATPase activity, suggesting an alternative mechanism of action within the acid secretion pathway nih.gov.

Table 2: Inhibition of Stimulated Aminopyrine Accumulation by this compound in Gastric Glands nih.gov

StimulantEffect of this compound on Aminopyrine Accumulation
HistamineInhibited dose-dependently
CarbacholInhibited dose-dependently
dbcAMPInhibited dose-dependently

Modulation of Epithelial Na+ Channel (ENaC) Function

This compound serves as a tool in research to investigate the role of phospholipase C signaling in modulating the function of the epithelial Na+ channel (ENaC), particularly in contexts such as gerbil Reissner's membranes nih.gov. In studies involving H441 lung epithelial cells, this compound, unlike its active analog U-73122, did not induce significant changes in phosphatidylinositol 4,5-bisphosphate (PIP2) abundance fishersci.ie. This observation reinforces its role as a negative control, indicating that it does not directly influence PLC-mediated PIP2 hydrolysis, which is a pathway known to affect ENaC activity fishersci.ie. Furthermore, in experiments examining P2Y receptor-mediated inhibition of ENaC, this compound was used as a control and confirmed not to interfere with this inhibitory mechanism, highlighting its specificity as a non-PLC inhibitor wikipedia.org.

Effects on Glutamate (B1630785) Release from Cultured Astrocytes

In studies exploring glutamate-induced calcium responses in cultured astrocytes, this compound was utilized as an inactive analog of the PLC inhibitor U-73122 hu.edu.jociteab.com. While U-73122 effectively reduced glutamate-induced increases in intracellular calcium, this compound did not elicit a similar effect hu.edu.jociteab.com. This distinction underscores this compound's utility in discerning PLC-dependent signaling pathways in astrocytic glutamate release mechanisms. Its use as a control in such experiments helps to confirm that observed effects are indeed mediated by PLC inhibition rather than other non-specific actions ontosight.ai.

Interactions with P2X7 Receptors and Chemokine Production in Microglial Cells

This compound has been employed in investigations into the effects of U-73122 on calcium influx and pore formation induced by the activation of P2X7 nucleotide receptors in mouse microglial cell lines citeab.comunimelb.edu.au. The activation of P2X7 receptors is known to trigger the production of chemokines, such as CC-chemokine ligand 3 (CCL3)/macrophage inflammatory protein-1alpha, in microglial cells lipidmaps.orginvivochem.com. When high concentrations of ATP stimulate microglial cells, leading to P2X7 receptor-dependent CCL3 release and NFAT de-phosphorylation, this compound is used as a control compound to help delineate the specific involvement of PLC-dependent pathways versus other mechanisms in these responses lipidmaps.org. Its lack of effect in these control experiments confirms that the observed P2X7 receptor-mediated responses are not due to PLC inhibition.

Applications of U 73343 in Advanced Research Models

In Vitro Cellular Models

In studies utilizing Chinese Hamster Ovary (CHO) cells, U-73343 has been instrumental in elucidating the signaling pathways of phospholipase D (PLD). Research on CHO cells expressing the cholecystokinin-A receptor demonstrated that both this compound and its analog, U-73122, equipotently inhibit cholecystokinin-induced PLD activation. nih.gov This finding was significant as it suggested a mechanism of action downstream of phospholipase C.

Activating AgentEffect on PLD Activation in CHO CellsImplication for this compound's Mechanism
Cholecystokinin-8 (CCK-8)InhibitionActs downstream of PLC
Thapsigargin (B1683126)Virtually complete inhibitionInhibitory action is independent of PLC-mediated calcium mobilization
12-O-tetradecanoylphorbol 13-acetate (TPA)Virtually complete inhibitionInhibitory action is independent of PKC activation by diacylglycerol

Human Embryonic Kidney (HEK) cells are a common platform for studying ion channels. In this model, this compound has been shown to inhibit Pannexin-1 (Panx1) currents. nih.gov This effect was found to be independent of PLC inhibition, as the active analog U-73122 also inhibited these currents, but through a mechanism that did not rely on its known effects on PLC. nih.gov The inhibition of Panx1 currents by both U-73122 and this compound appears to be a direct modulation of the Panx1 protein or its complex, as it is not dependent on changes in intracellular calcium levels. nih.gov

In isolated rat hepatocytes, this compound has been used in studies examining vasopressin- and GTPγS-induced Ca2+ influx, where it has been noted to have inhibitory effects. nih.gov

Research on human platelets has revealed that this compound is not an inert control compound. It has been found to block platelet aggregation induced by thapsigargin and collagen. nih.gov This effect is attributed to the inhibition of thromboxane (B8750289) A2 (TxA2) production. nih.govnih.gov this compound acts as a potent inhibitor of arachidonic acid release stimulated by thapsigargin and also impedes protein tyrosine phosphorylation evoked by both thapsigargin and collagen. nih.gov This indicates that this compound interferes with platelet signal transduction at a point upstream of cytosolic phospholipase A2 (cPLA2) activation. nih.govnih.gov

Conversely, in studies on human polymorphonuclear neutrophils (PMNs), this compound did not affect their responsiveness. Unlike its active analog U-73122, which inhibits adhesion-dependent oxidative burst and lactoferrin release, this compound showed no such activity, suggesting a degree of cell-type specificity in its effects. nih.gov

Cell TypeAgonist/StimulusObserved Effect of this compoundUnderlying Mechanism
HepatocytesVasopressin/GTPγSInhibition of Ca2+ influx-
PlateletsThapsigargin/CollagenInhibition of platelet aggregationInhibition of TxA2 production
Thapsigargin/CollagenInhibition of protein tyrosine phosphorylationActs upstream of cPLA2 activation
Polymorphonuclear NeutrophilsN-formyl-methionyl-leucyl-phenylalanine (fMLP), TNFα, PMANo effect on adhesion-dependent oxidative burst or lactoferrin releaseDoes not interfere with these specific PMN responses

In the central nervous system, this compound has been investigated for its effects on glial cells. Notably, research has shown that both this compound and U-73122 can promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes, the myelin-producing cells of the CNS. nih.gov This effect was found to be independent of PLC inhibition, as another PLC inhibitor, edelfosine, did not produce the same outcome. nih.gov

Further analysis through RNA sequencing indicated that the mechanism by which this compound and U-73122 promote oligodendrocyte differentiation involves the regulation of cholesterol biosynthesis. nih.gov Both compounds were found to increase the levels of 14-dehydrozymostenol, a steroid known to encourage OPC differentiation. nih.gov

Preclinical and In Vivo Experimental Models

The pro-myelinating effects of this compound observed in vitro have been further investigated in preclinical models of demyelinating disease. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, treatment with this compound resulted in a significant reduction in clinical scores compared to vehicle-treated controls. nih.gov

Histological analysis of the spinal cords from these animals revealed that this compound treatment led to an increase in the number of mature oligodendrocytes and newly formed mature oligodendrocytes. nih.gov This provides in vivo evidence that this compound can promote myelin repair, supporting the findings from in vitro studies on oligodendrocyte precursor cells. nih.gov

Assessment in Models Simulating Cellular Processes (e.g., myelination, Ca2+ signaling)

The utility of this compound has been explored in fundamental cellular processes, most notably calcium (Ca2+) signaling. While its application in myelination research is not prominently documented in scientific literature, its effects on Ca2+ homeostasis have been characterized in several cell types.

Myelination is a complex process regulated by highly conserved intracellular signaling pathways, including those involving PI3K/AKT/mTOR and ERK/MAPK, which are critical for the differentiation of oligodendrocyte precursor cells and the subsequent formation of myelin sheaths. nih.gov While these pathways can be influenced by Ca2+ signaling, direct studies assessing the role or effects of this compound in myelination models are not described in the available research.

In the context of Ca2+ signaling , this compound has demonstrated significant, PLC-independent activity. In studies using human platelets, this compound, the analogue to the PLC inhibitor U-73122, was found to inhibit the formation of Thromboxane A2 (TxA2). nih.gov This action led to a partial inhibition of the rise in intracellular Ca2+ concentration ([Ca2+]i) that is typically evoked by agonists like thrombin and collagen. nih.gov The mechanism appears to involve the inhibition of tyrosine kinases that are necessary for the activation of PLC gamma and the generation of TxA2. nih.gov

Further investigation in a mouse microglial cell line revealed that while this compound did not inhibit the transient, PLC-dependent release of Ca2+ from intracellular stores, it did inhibit the sustained increase in [Ca2+]i that follows the activation of P2X7 receptors by ATP and BzATP. nih.gov This suggests a PLC-independent blockage of P2X7-associated channels. nih.gov Both U-73122 and this compound were shown to inhibit this sustained Ca2+ influx. nih.govresearchgate.net

Conversely, in human retinoblastoma cells, this compound showed no significant inhibitory effect on the Ca2+ response to acetylcholine, in contrast to the strong suppression observed with U-73122, reinforcing the idea that its effects are highly model-dependent. researchgate.net

Summary of this compound Effects on Ca²⁺ Signaling
Cell ModelAgonist/StimulusObserved Effect of this compoundInferred MechanismReference
Human PlateletsThrombin, Collagen, ThapsigarginPartially inhibited the rise in intracellular Ca²⁺.Inhibition of Thromboxane A2 (TxA2) formation. nih.gov
Mouse Microglial Cells (MG6-1)ATP, BzATP (activating P2X7 receptors)Inhibited the sustained increase in intracellular Ca²⁺; did not inhibit transient Ca²⁺ release from internal stores.PLC-independent blockage of P2X7-associated channel and pore formation. nih.gov
Human Retinoblastoma Cells (WERI-Rb-1)AcetylcholineNo significant inhibitory effect on Ca²⁺ transient.The compound does not interfere with the M3/M5 muscarinic receptor-PLC pathway in this cell type. researchgate.net

Role in Delineating Molecular Mechanisms in Complex Biological Systems (e.g., glioblastoma research as a tool)

While phospholipase C signaling pathways are recognized as important in the pathophysiology of various cancers, including glioblastoma, the specific application of this compound as a research tool in glioblastoma studies is not documented in available scientific literature. In complex biological systems where PLC-mediated signaling is investigated, this compound's primary role is to serve as a negative control for its active analogue, U-73122. This allows researchers to distinguish PLC-dependent effects from off-target or non-specific actions of the chemical scaffold. Given that PLC isoenzymes are involved in tumor cell proliferation, migration, and survival, investigating these pathways in glioblastoma is a valid research direction. In such hypothetical studies, the use of this compound would be essential to validate any findings attributed to the PLC-inhibitory action of U-73122. However, at present, there are no specific published research findings detailing the outcomes of such an application in glioblastoma models.

Utility in Studies on Specific Tissue Responses (e.g., gastric glands, taste buds)

The application of this compound in studies of specific tissues has revealed unexpected activities that underscore its limitations as a negative control in certain contexts.

In studies of gastric glands , this compound was used to investigate the role of PLC in acid secretion from rabbit parietal cells. nih.gov The research yielded surprising results: this compound strongly inhibited acid secretion stimulated by all agonists tested, including histamine (B1213489) and carbachol. nih.gov This inhibitory effect was also observed in digitonin-permeabilized glands. nih.gov Crucially, this action was found to be independent of PLC. Instead, this compound was determined to be acting as a protonophore, a substance that dissipates proton gradients across membranes. nih.gov This property made it unsuitable as a negative control for PLC inhibition in this specific model, as its potent, non-PLC-mediated effect masked any potential insights into the role of PLC. nih.gov

Effects of this compound on Rabbit Gastric Glands
ParameterStimulusObserved Effect of this compoundConclusion on MechanismReference
Acid SecretionHistamine, Carbachol, dbcAMPStrongly inhibited.Acts as a protonophore, independent of PLC inhibition. nih.gov
Proton Gradient(in gastric vesicles)Inhibited.

In the study of taste buds , signaling pathways for bitter, sweet, and umami tastes are known to involve G protein-coupled receptors that activate PLCβ2. More recent research has also identified a role for PLCβ3 in a subset of broadly responsive Type III taste cells, contributing to the detection of these same taste stimuli. nih.gov Given the central role of phospholipase C in taste transduction, inhibitors like U-73122 are valuable tools. In this context, this compound serves as the indispensable negative control to confirm that any observed blocking of a taste response is due to PLC inhibition. While the principle of its application is clear, specific studies detailing the experimental use of this compound in taste bud research are not prevalent in the searched literature. Its utility remains grounded in its established role as the inactive analogue for validating PLC-dependent signaling mechanisms, which are fundamental to gustation.

Methodological Considerations and Interpretations in U 73343 Research

Strategies for Distinguishing Direct Compound Effects from Off-Target Activities

While U-73343 is widely used as a negative control due to its structural similarity to U-73122 but lack of PLC inhibitory activity, it is not entirely inert. nih.govnih.govselleckchem.com A growing body of evidence indicates that this compound can exert its own biological effects, which are independent of PLC inhibition. These are commonly referred to as "off-target" effects in the context of its use as a control for U-73122. Distinguishing the intended on-target effects of a primary compound from the off-target activities of its control is paramount for the accurate interpretation of experimental results.

Several strategies can be employed to dissect these effects:

Direct Comparative Analysis: The most fundamental strategy is the parallel use of U-73122 and this compound in the same experimental system. If an observed effect is caused by U-73122 but not by this compound, it is more likely to be mediated by PLC inhibition. Conversely, if both compounds produce the same effect, it is indicative of a mechanism independent of PLC. For instance, studies have shown that both U-73122 and this compound can inhibit receptor-mediated phospholipase D (PLD) activation, suggesting that this effect is unrelated to the PLC inhibitory action of U-73122. nih.gov

Genetic Approaches: The use of genetic tools such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein (PLC) provides a powerful method for validating the on-target effects of an inhibitor. nih.gov If the genetic silencing of PLC phenocopies the effect of U-73122, it provides strong evidence for the inhibitor's on-target mechanism.

Biochemical Assays: Direct measurement of the activity of the target enzyme and downstream signaling events can confirm on-target engagement. For example, quantifying the production of inositol (B14025) phosphates, the direct products of PLC activity, in the presence of U-73122 and this compound can unequivocally demonstrate the specific inhibitory action of U-73122.

A notable example of this compound's off-target activity was observed in studies of human platelets, where it was found to inhibit thromboxane (B8750289) A2 (TxA2) formation. nih.gov This effect was independent of PLC and appeared to involve the inhibition of tyrosine kinases involved in the activation of cytosolic phospholipase A2 (cPLA2). nih.gov In another study involving a mouse microglial cell line, both U-73122 and this compound were found to inhibit the sustained increase in intracellular Ca2+ concentration and the influx of ethidium (B1194527) bromide, suggesting a PLC-independent blockage of P2X7 receptor-associated channels and pores. nih.gov

These findings underscore the critical importance of not assuming the inactivity of control compounds. A multi-faceted approach, combining pharmacological, genetic, and biochemical methods, is essential for robustly distinguishing direct, on-target effects from off-target activities.

Impact of Compound Concentration and Exposure Duration on Experimental Outcomes

The concentration of this compound and the duration of its application are critical variables that can significantly influence experimental outcomes. As with any pharmacological agent, the effects of this compound can be dose-dependent, and the time course of these effects can reveal important mechanistic details.

Concentration-Dependent Effects:

The concentration of this compound used in an experiment should be carefully chosen and justified. Ideally, a full dose-response curve should be generated to identify the concentration range over which the compound is effective in its intended use as a control, and to reveal any potential off-target effects that may emerge at higher concentrations. researchgate.netresearchgate.net For instance, in studies on the hydrolysis of [3H]PIP2 by PLC isozymes, this compound was used at various concentrations alongside U-73122 to demonstrate its lack of inhibitory effect on PLC activity across a range of doses. researchgate.net

It is crucial to consider that off-target effects may have different concentration dependencies than on-target effects. Therefore, using the lowest effective concentration is a good practice to minimize the likelihood of observing off-target phenomena.

Exposure Duration:

The duration of exposure to this compound can also be a critical factor. Short-term exposures may be sufficient to observe acute effects on signaling pathways, while longer-term exposures may be necessary to see effects on gene expression or cell viability. However, prolonged exposure also increases the risk of observing off-target effects or cellular adaptations that may confound the interpretation of the results. nih.gov

For example, in a study on Ca2+ signaling in neuronal cells, the effects of U-73122 were found to be time-dependent, with half-maximal inhibition occurring at approximately 3 minutes of exposure at a 1 µM concentration. The inactive nature of this compound was confirmed under the same exposure conditions.

The optimal exposure time will depend on the specific biological process being investigated. Pilot experiments to determine the appropriate time course are therefore highly recommended. The table below summarizes key considerations for concentration and exposure duration in this compound research.

ParameterKey ConsiderationsRecommendations
Compound Concentration - Off-target effects can be concentration-dependent.
  • The effective concentration for on-target vs. off-target effects may differ.
  • - Perform dose-response curves.
  • Use the lowest effective concentration.
  • Justify the chosen concentration based on literature and pilot data.
  • Exposure Duration - Effects can be time-dependent.
  • Prolonged exposure may lead to secondary effects or cellular adaptation.
  • - Conduct time-course experiments.
  • Choose a duration appropriate for the biological question.
  • Consider both acute and chronic effects.
  • Importance of Appropriate Analog Controls in Signal Transduction Studies

    The primary value of this compound lies in its structural similarity to U-73122. researchgate.net This similarity means that it shares many of the same physical and chemical properties, and is therefore likely to have similar non-specific interactions with cellular components. By comparing the effects of U-73122 to those of this compound, researchers can subtract the non-specific, PLC-independent effects and isolate the phenomena that are truly dependent on PLC inhibition.

    However, as discussed, the assumption that this compound is completely "inactive" is an oversimplification. nih.gov Its documented off-target effects mean that it is more accurately described as a "PLC-inactive" analog. This is a critical distinction. For example, in a study on smooth muscle, U-73122 was found to inhibit Ca2+ release from the sarcoplasmic reticulum by inhibiting Ca2+ pumps, an effect independent of PLC. In this case, the inactive analogue, this compound, did not have this effect, correctly demonstrating that the observed Ca2+ pump inhibition was an off-target effect of U-73122 and not related to its PLC inhibitory properties. nih.gov

    The following table highlights key research findings that underscore the importance and complexity of using this compound as a control.

    FindingImplication for this compound as a ControlReference
    Both U-73122 and this compound inhibit receptor-mediated phospholipase D (PLD) activation.Demonstrates a shared off-target effect, allowing researchers to identify PLD inhibition as PLC-independent. nih.gov
    This compound inhibits thromboxane A2 (TxA2) formation in human platelets.Reveals a specific off-target activity of this compound that must be considered when studying platelet signaling. nih.gov
    This compound acts as a protonophore in rabbit parietal cells.Highlights that the suitability of this compound as a negative control can be cell-type specific and context-dependent. nih.gov
    This compound does not inhibit IP3R- or RyR-mediated Ca2+ release, unlike U-73122's off-target effect.Serves as an effective control to parse out the specific off-target effects of U-73122 on Ca2+ stores. nih.gov

    Ultimately, the judicious use of this compound, with a full awareness of its potential biological activities, allows for a more nuanced and accurate dissection of the signaling pathways under investigation.

    Integration of Multi-Omics Approaches (e.g., RNA-Seq) for Comprehensive Mechanism Elucidation

    To date, there is a lack of published research that has specifically applied multi-omics approaches, such as transcriptomics (RNA-Seq), proteomics, or metabolomics, to comprehensively elucidate the mechanism of action or the full spectrum of off-target effects of this compound.

    While these powerful, high-throughput techniques are increasingly being used to characterize the on- and off-target effects of other pharmacological agents, their application to this compound has not been documented in the scientific literature. Such studies would be invaluable for providing an unbiased, system-wide view of the cellular processes affected by this compound. For instance, a comparative RNA-Seq or proteomic analysis of cells treated with U-73122 versus this compound could reveal the global transcriptional and translational changes that are specifically dependent on PLC inhibition, while also identifying pathways that are perturbed by both compounds, thereby mapping their shared off-target effects.

    The development and application of such multi-omics strategies will be a critical next step in fully characterizing this compound and refining its use as a control compound in signal transduction research.

    Future Directions and Unresolved Research Questions

    Identification of Additional Specific Molecular Targets for U-73343

    A primary focus of future research is the continued identification and characterization of specific molecular targets for this compound, independent of PLC. While initially considered inert, studies have demonstrated that this compound exerts biological effects through interaction with several other proteins. A deeper understanding of these interactions is crucial for elucidating its mechanisms of action and potential applications.

    Key non-PLC targets that have been identified include:

    P2X7 Nucleotide Receptors: In a mouse microglial cell line, both U-73122 and this compound were found to inhibit the sustained increase in intracellular Ca2+ and the influx of ethidium (B1194527) bromide induced by ATP and BzATP, agonists of the P2X7 receptor. This suggests a PLC-independent blockage of P2X7-associated channel and pore formation nih.gov.

    Phospholipase D (PLD): Research in Chinese hamster ovary (CHO) cells expressing the cholecystokinin-A receptor demonstrated that both U-73122 and this compound inhibit receptor-mediated PLD activation. This effect was observed to be downstream of PLC, indicating a distinct mechanism of action nih.gov. The precise molecular site of action for this compound in the PLD pathway remains an unresolved question nih.gov.

    Estrogen Receptors: Both U-73122 and this compound have been shown to possess strong estrogenic activity. This activity is mediated by both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) nih.gov. This finding suggests that this compound may function as a modulator of nuclear hormone receptor signaling.

    Protonophore Activity: In rabbit parietal cells, this compound was observed to strongly inhibit stimulated acid secretion. This effect was attributed to its action as a protonophore, a substance that can shuttle protons across biological membranes nih.gov.

    Table 1: Identified Non-PLC Molecular Targets of this compound
    Molecular TargetObserved Effect of this compoundCell/System StudiedCitation
    P2X7 Nucleotide ReceptorsInhibition of Ca2+ influx and pore formationMouse microglial cell line nih.gov
    Phospholipase D (PLD)Inhibition of receptor-mediated activationChinese hamster ovary (CHO) cells nih.gov
    Estrogen Receptors (α and β)Activation (estrogenic activity)Not specified in abstract nih.gov
    ProtonophoreInhibition of gastric acid secretionRabbit parietal cells nih.gov

    Exploration of this compound's Role in Previously Unidentified Signaling Networks

    The identification of non-PLC targets for this compound logically extends to the exploration of its role in signaling networks previously not associated with this compound. Future investigations will likely focus on dissecting its influence on these broader cellular communication systems.

    ATP-Gated Ion Channel Signaling: The interaction of this compound with P2X7 receptors implicates it in signaling pathways governed by extracellular ATP. These pathways are crucial in processes such as neuroinflammation and immune cell function nih.gov. Further research is needed to understand the downstream consequences of this compound-mediated modulation of P2X7 receptors.

    Phospholipase D Signaling Pathways: The inhibition of PLD activation by this compound points to its involvement in a wide array of cellular processes regulated by PLD, including membrane trafficking, cytoskeletal organization, and cell proliferation nih.gov. The exact mechanism by which this compound inhibits PLD activation is a key unresolved question nih.gov.

    Nuclear Hormone Receptor Signaling: The estrogenic activity of this compound suggests it can influence gene transcription and cellular function through the activation of estrogen receptors nih.gov. This opens up the possibility of its involvement in endocrine signaling and the regulation of estrogen-responsive genes.

    Development of Novel Experimental Systems to Further Characterize its Specific Actions

    To dissect the multifaceted actions of this compound, the development and application of novel and refined experimental systems will be essential.

    Target-Specific Cellular Models: The use of cell lines with genetic knockouts or knockdowns of specific putative targets (e.g., P2X7 receptors, PLD isoforms, estrogen receptors) will be critical to isolate and confirm the direct effects of this compound on these molecules.

    Advanced Imaging Techniques: High-resolution live-cell imaging can be employed to visualize the real-time effects of this compound on subcellular processes, such as ion fluxes, membrane dynamics, and protein localization.

    In Vitro Reconstituted Systems: Utilizing purified proteins in reconstituted membrane systems can help to determine the direct molecular interactions between this compound and its targets, free from the complexity of the cellular environment.

    Potential for this compound as a Probe in Drug Discovery and Target Validation Beyond PLC Inhibition

    While originally intended as a control, the off-target activities of this compound present an opportunity to repurpose it as a pharmacological probe for its other identified targets.

    Probing P2X7 Receptor Function: this compound could be utilized in studies to investigate the physiological and pathological roles of P2X7 receptors, particularly in contexts where PLC-independent mechanisms are being explored.

    Investigating PLD-Dependent Signaling: As an inhibitor of PLD activation, this compound, in conjunction with other pharmacological tools, could help to delineate the specific contributions of PLD to various cellular signaling cascades.

    Exploring Estrogen Receptor Modulation: The estrogenic properties of this compound could be leveraged in studies aimed at understanding the nuances of estrogen receptor signaling and in the search for novel estrogen receptor modulators.

    The journey of this compound from an "inactive" control to a compound with a recognized, albeit complex, pharmacological profile underscores the importance of thorough characterization of chemical probes. Future research into its diverse molecular interactions and cellular effects will not only refine our understanding of this particular molecule but also potentially unveil new therapeutic targets and strategies.

    Q & A

    Q. What is the primary experimental application of U-73343 in phospholipase C (PLC)-related studies?

    this compound is primarily used as a negative control to validate the specificity of U-73122, a potent PLC inhibitor. Unlike U-73122, this compound lacks inhibitory activity against PLC, making it critical for distinguishing PLC-dependent effects from off-target or indirect pathways. For example, in studies on calcium-activated chloride currents (mICAT), this compound did not inhibit GTPγS-induced currents, confirming that U-73122's effects were PLC-mediated . Researchers should include this compound in parallel experiments at matched concentrations (e.g., 2.5–10 µM) to control for solvent effects or non-specific interactions .

    Q. How do this compound's chemical properties influence experimental design?

    Key properties include:

    • Solubility : 0.5 mg/mL in DMSO, requiring dilution in aqueous buffers for cellular assays .
    • Stability : Storage at -20°C to -80°C for long-term use; avoid freeze-thaw cycles to prevent degradation .
    • Molecular weight : 467 g/mol, necessitating precise molarity calculations for dose-response studies. Researchers must pre-test solubility in their experimental systems to avoid precipitation artifacts.
    PropertyValue/DescriptionExperimental Consideration
    Solubility (DMSO)0.5 mg/mLDilute to ≤0.1% v/v in assays
    Storage-20°C (long-term)Aliquot to avoid repeated thawing
    BioactivityPLC-inactiveUse at 1–10 µM as negative control

    (Data synthesized from )

    Advanced Research Questions

    Q. How can researchers validate this compound's efficacy as a negative control in complex signaling studies?

    Validation requires comparative dose-response assays with U-73122. For instance:

    • In platelet aggregation studies, U-73122 inhibits collagen-induced aggregation (IC₅₀ = 0.6 µM), while this compound shows no activity up to 10 µM .
    • In electrophysiology, U-73122 blocks carbachol-evoked mICAT currents (t½ = 12.3 s), whereas this compound exhibits slower, partial inhibition (t½ = 29.3 s), suggesting distinct mechanisms . Statistical tools like ANOVA with post-hoc tests should confirm no significant effect of this compound on the target pathway .

    Q. What methodologies address contradictions in this compound's reported bioactivity (e.g., antiviral effects)?

    Despite being PLC-inactive, this compound showed SARS-CoV-2 inhibition (EC₅₀ = 2.7 µM) with low selectivity (SI = 3.6) . To resolve such contradictions:

    • Perform mechanistic redundancy checks : Test this compound in PLC-knockout models to rule out PLC-independent pathways.
    • Use multi-omics profiling (e.g., phosphoproteomics) to identify off-target interactions.
    • Compare results across cell lines (e.g., Vero E6 vs. primary human cells) to assess cell-type specificity .

    Q. How should this compound be integrated into studies of G-protein-coupled receptor (GPCR) signaling?

    • Step 1 : Pre-treat cells with this compound (5–10 µM, 30 min) alongside U-73122.
    • Step 2 : Measure downstream effectors (e.g., IP₃, DAG levels) via ELISA or fluorescent probes.
    • Step 3 : Use calcium imaging to verify that this compound does not alter basal Ca²⁺ levels, ensuring GPCR-specific readouts . Example workflow for muscarinic receptor studies:
      Experimental Design
      Include a schematic of GPCR-PLC-Ca²⁺ pathway with this compound controls.

    Data Analysis & Troubleshooting

    Q. How to interpret unexpected this compound activity in dose-response assays?

    • Artifact check : Confirm solvent (DMSO) concentration ≤0.1%; higher concentrations may perturb membrane integrity.
    • Cross-validate : Replicate findings with alternative negative controls (e.g., pharmacological inhibitors of unrelated pathways).
    • Kinetic analysis : Compare inhibition time courses; this compound’s slower kinetics in mICAT studies suggest non-PLC interactions .

    Q. What statistical approaches are optimal for this compound control experiments?

    • Paired t-tests : Compare U-73122 vs. This compound effects within the same experimental batch.
    • Dunnett’s test : Analyze multiple doses against a common control (e.g., vehicle-only).
    • Power analysis : Ensure sample sizes (n ≥ 5) detect small effect sizes (Cohen’s d ≥ 0.8) .

    Emerging Research Directions

    Q. Could this compound have novel applications beyond PLC studies?

    Preliminary data suggest this compound modulates SARS-CoV-2 replication , though mechanisms remain unclear. Researchers could:

    • Screen this compound against viral proteases (e.g., 3CLpro) via FRET-based assays.
    • Test synergy with antivirals like brequinar (EC₅₀ = 0.3 µM) to improve selectivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.